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molecular formula C10H9NO2 B1321506 6-methoxyisoquinolin-1(2H)-one CAS No. 26829-43-6

6-methoxyisoquinolin-1(2H)-one

Cat. No. B1321506
M. Wt: 175.18 g/mol
InChI Key: DDLJWWYULDUBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211897B2

Procedure details

Ethyl chloroformate (4.3 mL, 44.5 mmol) was added drop wise at 0° C. to a solution of 3-methoxycinnamic acid (5.3 g, 29.7 mmol) and triethylamine (8.3 mL, 59.4 mmol) in acetone (35 mL). After 1 hour at 0° C., aqueous sodium azide (3.1 g, 47.5 mmol, 16 mL water) was added drop wise, and the reaction mixture was stirred at 23° C. for 16 hours. Water (50 mL) was added to the mixture and the volatile removed under reduced pressure. The resulting slurry was extracted with toluene (3×25 mL) and the combined organic layers were dried over magnesium sulfate. The dried solution was filtered and added dropwise to a solution of diphenylmethane (25 mL) and tributylamine (14.2 mL, 59.4 mmol) at 190° C. The toluene was distilled off as added. After complete addition, the reaction temperature was raised to 210° C. for 2 hours. After cooling, the precipitated product was collected by filtration, washed with hexanes, and dried under vacuum to yield 6-methoxyisoquinolin-1(2H)-one (1.7 g, 9.7 mmol, 33% yield). MS m/z 176 (M++H).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
14.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=O.C[O:8]C1C=C(C=CC=1)C=CC(O)=O.C(N(CC)CC)C.[N-]=[N+]=[N-].[Na+].C1(CC2C=CC=CC=2)C=CC=CC=1.C([N:48]([CH2:53][CH2:54][CH2:55]C)[CH2:49][CH2:50][CH2:51][CH3:52])CCC>CC(C)=O.O>[CH3:2][O:4][C:5]1[CH:6]=[C:55]2[C:50](=[CH:51][CH:52]=1)[C:49](=[O:8])[NH:48][CH:53]=[CH:54]2 |f:3.4|

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
5.3 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
14.2 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with toluene (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off
ADDITION
Type
ADDITION
Details
as added
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was raised to 210° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.7 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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